molecular formula C21H26N4O2 B5659138 1-methyl-1'-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one

1-methyl-1'-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one

Cat. No. B5659138
M. Wt: 366.5 g/mol
InChI Key: DUXVXPCBZVCRTJ-UHFFFAOYSA-N
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Description

The spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, including compounds similar to the one , are synthesized through various methods that often involve multicomponent reactions. These synthetic routes are designed to produce compounds with potential biological activities, leveraging the unique structural features of spiro compounds that combine indole and piperidine units for a range of applications in medicinal chemistry.

Synthesis Analysis

An efficient one-pot synthesis method using ultrasound-assisted reactions for creating spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives has been developed. This method involves a four-component reaction of hydrazine, β-keto ester, isatin, and malononitrile or ethyl cyanoacetate catalyzed by piperidine under ultrasound irradiation, avoiding traditional chromatography and recrystallization purifications (Yi Zou, Yu Hu, H. Liu, & D. Shi, 2012).

Molecular Structure Analysis

The molecular structure and spectral behaviors of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives have been extensively studied. Single-crystal X-ray structural investigations provide detailed comparative information about these compounds' spectral behaviors, single-crystal X-ray crystallographic properties, and solid-state supramolecular architectures, demonstrating their potential for biological interest (Sakshi Sharma, G. Brahmachari, R. Kant, & V. Gupta, 2016).

Chemical Reactions and Properties

Research has focused on developing synthetic methods that are more regioselective and produce analytically pure products. For instance, the electrochemical method of synthesis has been found to be more regioselective for spiro compounds, offering products that do not require further recrystallization, indicative of their chemical stability and purity (A. M. Shestopalov et al., 2003).

properties

IUPAC Name

1-methyl-1'-(3-methyl-1-propylpyrazole-4-carbonyl)spiro[indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-4-11-25-14-16(15(2)22-25)19(26)24-12-9-21(10-13-24)17-7-5-6-8-18(17)23(3)20(21)27/h5-8,14H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXVXPCBZVCRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C(=O)N2CCC3(CC2)C4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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